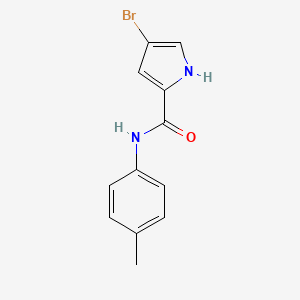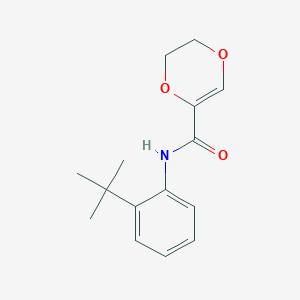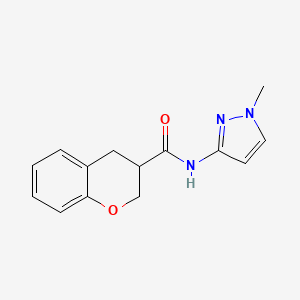![molecular formula C14H22N2O B7462694 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide, also known as DMCC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMCC belongs to the class of compounds known as pyrroles, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities and is readily available from commercial sources. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in lab experiments.
将来の方向性
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of new drugs targeting G protein-coupled receptors using N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a scaffold. Another area of interest is the investigation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dose and route of administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in clinical trials.
合成法
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1,5-dimethyl-2-pyrrolidinone with cyclohexanecarboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The purity and yield of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have antitumor, anti-inflammatory, and analgesic activities in preclinical studies. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential as a scaffold for the development of new drugs targeting G protein-coupled receptors.
特性
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-13(16(11)2)10-15-14(17)12-6-4-3-5-7-12/h8-9,12H,3-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOIVFJAQZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)

